molecular formula C17H11BrN4O2 B5104202 2',7'-diamino-5-bromo-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

2',7'-diamino-5-bromo-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile

Cat. No.: B5104202
M. Wt: 383.2 g/mol
InChI Key: WVVURRWLGQOMBD-UHFFFAOYSA-N
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Description

2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile is a complex organic compound that belongs to the class of spirooxindoles These compounds are characterized by their unique spirocyclic structure, which consists of two rings connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile typically involves multiple steps. One common method starts with the preparation of 5-bromo-2-oxindole, which is then reacted with isatylidene malononitrile derivatives in the presence of a chiral base organocatalyst . The reaction conditions often include low temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new groups in place of the bromine atom.

Mechanism of Action

The mechanism of action of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2’,7’-diamino-5-bromo-2-oxospiro[1H-indole-3,4’-chromene]-3’-carbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows for unique interactions with biological molecules and provides a versatile platform for further functionalization and application in various fields .

Properties

IUPAC Name

2',7'-diamino-5-bromo-2-oxospiro[1H-indole-3,4'-chromene]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN4O2/c18-8-1-4-13-11(5-8)17(16(23)22-13)10-3-2-9(20)6-14(10)24-15(21)12(17)7-19/h1-6H,20-21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVURRWLGQOMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)OC(=C(C23C4=C(C=CC(=C4)Br)NC3=O)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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